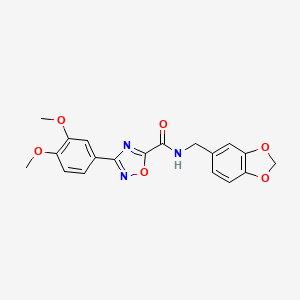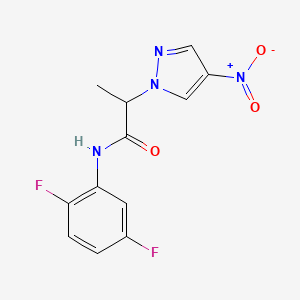![molecular formula C17H20N4O5S B11498894 N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine](/img/structure/B11498894.png)
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(morpholin-4-ylsulfonyl)benzaldehyde with 2-amino-5-nitropyridine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound shares the morpholine and sulfonyl groups but has a different core structure.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Similar in having a morpholine ring and sulfonyl group but differs in the presence of a thiadiazole ring.
Uniqueness
N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine is unique due to its combination of a nitropyridine moiety with a morpholine-sulfonyl-phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20N4O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C17H20N4O5S/c22-21(23)15-3-6-17(19-13-15)18-8-7-14-1-4-16(5-2-14)27(24,25)20-9-11-26-12-10-20/h1-6,13H,7-12H2,(H,18,19) |
InChI Key |
DZYIAAZJLJQGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCNC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11498824.png)
![7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498827.png)
![2-(2,6-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11498829.png)
![5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11498832.png)
![1H-Pyrazole-5-carboxamide, 1-methyl-3-propyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-](/img/structure/B11498833.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11498849.png)
![5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11498855.png)
![3-(2-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11498860.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11498865.png)
![1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11498870.png)
![4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498878.png)
![methyl 2-methyl-5-oxo-4-(trifluoromethyl)-4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498885.png)

